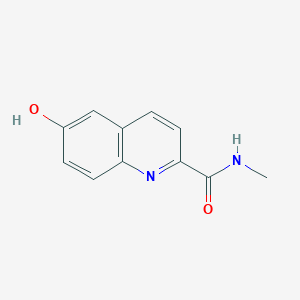

6-Hydroxy-N-methylquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

918946-03-9 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-hydroxy-N-methylquinoline-2-carboxamide |

InChI |

InChI=1S/C11H10N2O2/c1-12-11(15)10-4-2-7-6-8(14)3-5-9(7)13-10/h2-6,14H,1H3,(H,12,15) |

InChI Key |

YEGZCNHSDHFZDD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC2=C(C=C1)C=C(C=C2)O |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 6 Hydroxy N Methylquinoline 2 Carboxamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 6-Hydroxy-N-methylquinoline-2-carboxamide is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring, the N-methyl group, the amide proton, and the hydroxyl proton. The chemical shifts of the quinoline ring protons are influenced by the electronic effects of the hydroxyl and carboxamide substituents.

For a comparative understanding, the ¹H NMR data for the analogue 6-methylquinoline (B44275) shows signals in the aromatic region between δ 7.3 and 8.9 ppm. chemicalbook.comresearchgate.net The methyl protons in 6-methylquinoline appear as a singlet around δ 2.5 ppm. chemicalbook.comresearchgate.net In this compound, the protons on the quinoline core will show characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons. The amide proton (NH) is anticipated to appear as a broad singlet, with its chemical shift being solvent and temperature-dependent. The N-methyl protons will likely be observed as a doublet if coupled with the amide proton, or a singlet otherwise, in the upfield region of the spectrum. The phenolic hydroxyl proton will also present as a broad singlet, the position of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline H | 7.0 - 8.5 | m |

| Amide NH | 8.0 - 9.0 | br s |

| Hydroxyl OH | 9.0 - 11.0 | br s |

Note: These are predicted values based on analogue data and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton of the molecule. It is expected to show ten distinct signals for the ten carbon atoms of the quinoline ring system, one for the N-methyl group, and one for the carbonyl carbon of the amide.

The chemical shifts of the carbon atoms in the quinoline ring are influenced by the position and nature of the substituents. For the analogue 6-methylquinoline, the carbon signals of the quinoline ring appear in the range of δ 121-158 ppm, with the methyl carbon at approximately δ 21 ppm. chemicalbook.com In this compound, the carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The carbon atom attached to the hydroxyl group (C-6) will experience a significant downfield shift due to the deshielding effect of the oxygen atom. The N-methyl carbon signal is expected in the upfield region, generally between δ 25 and 35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 160 - 170 |

| Quinoline C | 110 - 160 |

Note: These are predicted values based on analogue data and general principles of NMR spectroscopy.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

An HSQC experiment would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the quinoline ring and the N-methyl group.

The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity of the different functional groups. For instance, correlations between the N-methyl protons and the amide carbonyl carbon, as well as with C-2 of the quinoline ring, would confirm the N-methyl-2-carboxamide structure. Similarly, correlations from the quinoline protons to neighboring carbons would allow for the complete assignment of the quinoline ring system.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a molecular fingerprint for identification.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-N, and C-O functional groups, as well as vibrations associated with the quinoline ring.

The broad absorption band for the hydroxyl (O-H) stretching vibration is expected in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amide is also expected in this region, typically around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is a strong and characteristic absorption that is anticipated to appear in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1510-1570 cm⁻¹.

For comparison, FT-IR data for N-Cyclohexylquinoline-2-carboxamide shows a C=O stretch at 1648 cm⁻¹. researchgate.net The FT-IR spectrum of 6-hydroxyquinoline (B46185) shows a broad O-H stretch. nih.gov The spectrum of quinoline-2-carboxylic acid displays characteristic bands for the carboxylic acid group. researchgate.net

Table 3: Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium to Strong |

Note: These are predicted values based on analogue data and general principles of FT-IR spectroscopy.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to show strong signals for the aromatic C=C stretching vibrations of the quinoline ring, typically in the region of 1300-1600 cm⁻¹. The symmetric stretching of the quinoline ring system will also give rise to characteristic Raman bands. The C=O stretching vibration of the amide may be observed, but it is often weaker in Raman spectra compared to FT-IR.

The Raman spectrum of the analogue 6-methylquinoline shows characteristic peaks for the quinoline ring vibrations. nih.gov The analysis of the Raman spectrum of this compound would aid in the complete vibrational characterization of the molecule.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | 980 - 1020 | Strong |

| C=C Stretch (Aromatic) | 1300 - 1600 | Strong to Medium |

Note: These are predicted values based on analogue data and general principles of Raman spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For aromatic systems like quinoline derivatives, the absorption of UV-Vis radiation promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated system.

The electronic spectrum of the quinoline core is characterized by several absorption bands. The introduction of substituents can significantly modify these absorptions, causing shifts in wavelength (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects). In the case of this compound, the hydroxyl (-OH) group at the 6-position and the N-methylcarboxamide group at the 2-position are expected to influence the electronic transitions.

Generally, quinoline derivatives show absorbance in the range of 280 to 510 nm. researchgate.net The presence of an auxochrome, such as a hydroxyl group, can lead to a bathochromic (red) shift in the spectrum due to the extension of the conjugated π-system. researchgate.net Computational studies on 6-aminoquinoline, an analogue, have shown absorption maxima between 327 nm and 340 nm, attributed to π → π* transitions. researchgate.net The specific absorption maxima for this compound would be determined by the interplay of the electron-donating hydroxyl group and the electron-withdrawing carboxamide group, as well as the solvent used for analysis. For instance, novel quinoline-2-carboxamide (B1208818) based chalcone (B49325) derivatives have been shown to have absorption maxima that shift depending on solvent polarity. sci-hub.se

Table 1: Representative UV-Vis Absorption Data for Quinoline Analogues

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| 6-Aminoquinoline | Various | 327 - 340 | researchgate.net |

| 8-Hydroxyquinoline (B1678124) | Ethanol | 242, 255, 305, 318 | nist.gov |

This table presents data for analogous compounds to illustrate typical spectral ranges for quinoline derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). Unlike standard mass spectrometry, HRMS can determine the mass of a molecule with enough precision (typically to four or five decimal places) to allow for the unambiguous determination of its elemental formula.

For this compound, HRMS would be used to confirm its molecular formula, C11H10N2O2. The instrument measures the exact mass of the molecular ion (e.g., [M+H]+ in positive ion mode), which can then be compared to the theoretical mass calculated from the isotopic masses of the constituent elements. This confirmation is a critical step in the characterization of a newly synthesized compound.

The theoretical monoisotopic mass of this compound is 202.0742 Da. An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer further structural insights. researchgate.net

Table 2: Exemplary High-Resolution Mass Spectrometry Data for Quinoline Analogues

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid | C16H11INO2 | [M+H]+ | 375.9834 | 375.9827 | nih.gov |

This table includes the calculated mass for the title compound and experimental data for an analogue to demonstrate the accuracy of HRMS.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise coordinates of each atom, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. This technique provides an unambiguous depiction of the molecule's solid-state conformation and packing. helsinki.fi

While the specific crystal structure of this compound is not publicly available, analysis of closely related quinoline-2-carboxamide analogues reveals key structural features that are likely to be shared. The quinoline ring system in these structures is typically planar or nearly planar. researchgate.netnih.govnih.gov For example, in N-(4-nitrophenyl)quinoline-2-carboxamide, the quinoline ring system is planar within 0.016(1) Å. researchgate.net Similarly, in N-hydroxyquinoline-2-carboxamide, the molecule is almost planar, with non-hydrogen atoms being planar to within 0.03 Å. nih.govresearchgate.net

The orientation of the carboxamide group relative to the quinoline ring is a significant structural parameter. In N-(quinolin-8-yl)quinoline-2-carboxamide, the amide plane forms dihedral angles of 14.1° and 4.2° with the two quinoline rings. nih.gov The crystal packing of these molecules is often stabilized by a network of intermolecular interactions, most notably hydrogen bonds and π–π stacking. In the crystal of N-hydroxyquinoline-2-carboxamide monohydrate, intermolecular O—H⋯O hydrogen bonds and π–π stacking between aromatic rings (intercentroid distance = 3.887 Å) organize the molecules into columns. nih.govresearchgate.net Similar interactions would be expected to play a crucial role in the crystal lattice of this compound.

Table 3: Selected Crystallographic Data for Quinoline-2-carboxamide Analogues

| Compound | Formula | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|---|

| N-(4-nitrophenyl)quinoline-2-carboxamide | C16H11N3O3 | Monoclinic | P12(1)/c1 | Planar quinoline ring; electron delocalization in amide group. | researchgate.net |

| N-(Quinolin-8-yl)quinoline-2-carboxamide | C19H13N3O | Orthorhombic | Pca21 | Dihedral angle of 11.54(3)° between quinoline systems; intramolecular N—H⋯N hydrogen bonds. | nih.gov |

Structure Activity Relationship Sar Investigations and Rational Drug Design for Quinoline Carboxamides

Methodological Approaches in SAR Studies of Quinoline (B57606) Scaffolds

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of drug discovery, systematically investigating how modifications to a molecule's structure influence its biological activity. nih.gov For the quinoline scaffold, a variety of methodological approaches are employed to elucidate these relationships, guiding the design of more potent and selective compounds.

A fundamental SAR workflow involves the systematic design, synthesis, and biological testing of a series of related compounds to identify key structural features that affect potency, selectivity, and safety. nih.gov This process allows for the progression from initial "hit" compounds to optimized "lead" compounds. nih.gov

In recent years, computational methods have become indispensable tools in SAR studies. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, a key computational technique, uses mathematical models and machine learning to quantitatively link the physicochemical properties and structural features of a compound to its biological activity. nih.gov These models are developed using experimental data from an initial set of compounds and can then be used to predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.govacs.org

For quinoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict activity against various targets, such as Plasmodium falciparum. researchgate.net 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the steric and electrostatic fields of molecules in three-dimensional space to understand how these properties correlate with biological activity. acs.org These models can generate contour maps that visualize regions where certain properties (e.g., hydrophobicity, positive/negative electrostatic potential) are favorable or unfavorable for activity, providing direct guidance for structural modifications. researchgate.net

Other computational techniques integral to SAR studies include:

Molecular Docking: This method simulates the binding of a ligand (the quinoline derivative) to the active site of its biological target (e.g., an enzyme or receptor). acs.orgslideshare.net It helps to predict binding conformations and energies, offering insights into the specific interactions that drive activity.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. slideshare.net

Scaffold Hopping: This design strategy involves making significant changes to the core structure (scaffold) of a known active molecule to generate novel compounds that may possess improved properties, such as enhanced selectivity or better pharmacokinetics, while retaining the key binding interactions. biomedgrid.com

These computational methods, combined with traditional cycles of chemical synthesis and biological evaluation, form a powerful and integrated approach to systematically unravel the complex SAR of quinoline scaffolds. nih.govresearchgate.net

Positional and Substituent Effects on the Quinoline Ring System (e.g., C-6 Hydroxyl, N-Methyl)

The biological activity of quinoline derivatives is highly sensitive to the type and position of substituents on the fused ring system. nih.govnih.gov SAR studies have revealed that even minor structural modifications can lead to significant changes in potency and selectivity. nih.gov

The core structure essential for the antibacterial activity of quinolones, a related class, is the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety annulated to an aromatic ring. nih.gov For quinoline carboxamides, the nature and placement of functional groups on both the quinoline and carboxamide portions are critical.

Effects of Substitution on the Quinoline Ring:

Position 5: An amino group at the C-5 position can contribute to antibacterial activity. nih.gov Conversely, in certain anticancer indole-quinoline derivatives, methyl substitution at C-5 was found to be more potent than substitution at C-6.

Position 6: This position is frequently modified to modulate activity. For instance, a fluorine atom at C-6 is a common feature in active quinolone antibacterials. nih.gov In a series of quinoline-imidazole hybrids with antimalarial activity, the presence of a bromine (Br) atom at C-6 was found to be an essential moiety for improving activity. dundee.ac.uk The substituent at C-6 has also been shown to influence the NMR chemical shifts of C-5 and C-7. nih.gov For the target compound, 6-Hydroxy-N-methylquinoline-2-carboxamide , the C-6 hydroxyl group is an electron-donating group via resonance and can also act as a hydrogen bond donor and acceptor. This could significantly influence its interaction with biological targets. SAR studies on quinoline-3-carboxamide (B1254982) inhibitors of ATM kinase suggested that electron-donating groups were important for cytotoxicity. researchgate.net

Position 7: This is another key position for substitution. Hydrophobic substituents near position 7 have been shown by CoMSIA modeling to favor inhibitory activity against P. falciparum. researchgate.net Piperazine and related N-heterocyclic rings are often placed at C-7 in quinolone antibacterials to enhance activity. nih.gov

Position 8: The modification of the C-8 position has also been explored. For example, 8-hydroxyquinoline (B1678124) derivatives have demonstrated antioxidant activities. dundee.ac.uk In a series of styrylquinolines, replacement at the R-7 and R-8 positions was deemed necessary for various biological activities.

Effects of N-Substitution:

Quinoline Nitrogen (N-1): In the quinolone antibacterial class, a lower alkyl group (such as ethyl or cyclopropyl) at the N-1 position is a general requirement for activity. nih.gov

Carboxamide Nitrogen: For the target compound, the methyl group on the carboxamide nitrogen (N-methyl ) also plays a role. This substitution can affect the conformation, lipophilicity, and hydrogen-bonding capacity of the carboxamide linker, which in turn influences how the molecule fits into a target's binding site.

The collective findings demonstrate that the pharmacological profile of a quinoline carboxamide is a finely tuned outcome of the electronic and steric properties of its substituents and their specific placement on the heterocyclic scaffold.

Influence of Carboxamide Modifications on Biological Activity

The carboxamide group (-CONH-) is not merely a passive linker; its structure and the nature of its substituents profoundly influence the biological activity of quinoline carboxamides. researchgate.net This moiety is characteristic of many biologically active compounds and is crucial for establishing interactions with target proteins.

Modifications are typically made to the amine portion of the carboxamide (the N-substituent). In a study of quinoline-2-carboxamides tested for antimycobacterial activity, the nature of this substituent was critical. For example, compounds with cycloheptyl, cyclohexyl, and 2-phenylethyl groups on the carboxamide nitrogen showed higher activity against M. tuberculosis than standard drugs. This highlights the importance of the size, shape, and lipophilicity of the N-substituent.

In the development of quinoline-4-carboxamide antimalarials, iterative modifications to the N-substituent were key to optimizing potency and pharmacokinetic properties. nih.gov Replacing a cyclic amine with a simple dimethylamine (B145610) led to a drop in potency, indicating that specific steric and electronic features are required for optimal target engagement. nih.gov

The table below summarizes SAR findings for N-substituted quinoline-2-carboxamides against various biological targets, illustrating the impact of modifying the carboxamide portion.

The nature of the linker itself can also be critical. In a study of tetrahydroisoquinoline inhibitors, replacing a carboxamide linker (-CONH-) with other groups like -CO- or -COCH2- was detrimental to activity, suggesting that the hydrogen bonding capability and specific geometry of the amide bond were essential for target binding.

Stereochemical Aspects and Their Impact on SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design, as biological systems like enzymes and receptors are themselves chiral. researchgate.netdundee.ac.uk The differential effects of stereoisomers can be profound, where one enantiomer (the eutomer) may exhibit the desired therapeutic activity while the other (the distomer) could be inactive, less active, or even contribute to toxicity. researchgate.net

The quinoline alkaloid family provides a classic example of stereochemical importance. Quinine (B1679958) and its diastereomer, quinidine (B1679956), both occur naturally. slideshare.net Despite having the same chemical formula and connectivity, quinine is a potent antimalarial agent, while quinidine is used as an anti-arrhythmic drug, demonstrating how a change in stereochemistry can completely alter the pharmacological profile. slideshare.net

Within the quinoline carboxamide class, the introduction of chiral centers can significantly impact biological activity. The synthesis of new quinoline-carboxamides has been achieved using chiral starting materials, such as amino esters. medjchem.com For example, the coupling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with methyl L-alaninate yields the chiral product methyl 2-oxo-1,2-dihydroquinoline-4-yl-L-alaninate. medjchem.com The use of a specific stereoisomer (the L-form of the amino ester) in the synthesis directly leads to a product with a defined stereochemistry, which is crucial for achieving selective interactions with biological targets. medjchem.com

While the specific compound This compound does not inherently possess a chiral center in its core structure, the principles of stereochemistry become paramount if chiral substituents are introduced to either the quinoline ring or the N-methyl group of the carboxamide. The spatial arrangement of such substituents would dictate the molecule's ability to fit into a specific binding pocket, influencing its efficacy and selectivity. Therefore, consideration of stereoisomerism is a vital aspect of the SAR of quinoline carboxamides, as enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties. dundee.ac.uk

Principles of Rational Molecular Design for Enhanced Efficacy and Selectivity

Rational drug design utilizes the understanding of SAR and drug-target interactions to guide the synthesis of new molecules with improved properties. slideshare.net For quinoline carboxamides, this approach aims to optimize the scaffold to enhance therapeutic efficacy, improve selectivity towards the intended target, and refine pharmacokinetic characteristics. nih.gov

The core principles of rational design in this context include:

SAR-Guided Optimization: Data from initial SAR studies are used to make targeted modifications. nih.gov For example, if studies show that a bulky, hydrophobic group at a certain position increases potency, subsequent designs will explore similar groups at that position. This iterative process of design, synthesis, and testing is fundamental to lead optimization. nih.gov

Computational Modeling: As discussed in section 5.1, computational tools are central to modern rational design. nih.gov QSAR, molecular docking, and pharmacophore modeling allow researchers to build predictive models that prioritize the synthesis of compounds with a higher probability of success, thereby reducing the time and cost of drug development. acs.orgresearchgate.netslideshare.net

Bioisosteric Replacement: This strategy involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties (a bioisostere). The goal is to improve potency, selectivity, or metabolic stability. For instance, the 1,2,3-triazole system is sometimes used as a bioisostere for an amide bond, as it can result in better stabilization of the ligand-receptor complex through additional electronic interactions. slideshare.net

Scaffold Hopping: This advanced technique involves replacing the central quinoline carboxamide core with a structurally different scaffold that maintains the key three-dimensional arrangement of binding groups. biomedgrid.com This can lead to the discovery of novel chemical series with entirely different intellectual property, toxicity profiles, or synthetic accessibility. biomedgrid.com

By applying these principles, medicinal chemists can systematically evolve a simple quinoline carboxamide "hit" into a highly optimized "lead" candidate, balancing the often-competing requirements of high potency, target selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Table of Mentioned Compounds

Biological Activities and Molecular Mechanisms of Quinoline 2 Carboxamides

Anti-infective Biological Activities

Antimicrobial Spectrum and Potency (Antibacterial, Antifungal)

The quinoline (B57606) scaffold is a core component of many antimicrobial agents, and its derivatives, including quinoline-2-carboxamides, have been a subject of extensive research for new anti-infective compounds. nih.gov The synthetic versatility of the quinoline nucleus allows for modifications at various positions, which can lead to a broad spectrum of biological activity. nih.gov While specific data on 6-Hydroxy-N-methylquinoline-2-carboxamide is limited, studies on analogous compounds provide insight into the antimicrobial potential of this class.

Research has shown that substitutions on the quinoline ring and the carboxamide group are critical for determining the antimicrobial spectrum and potency. nih.gov For example, a study on various quinoline derivatives demonstrated that modifications at positions C-2, C-4, and C-6 yielded compounds with selective antifungal actions. nih.gov Some derivatives were active against Candida species, while others showed efficacy against dermatophytes. nih.gov Another study focusing on quinoline-2-one derivatives, a closely related structural class, identified compounds with significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One potent derivative, compound 6c, displayed minimum inhibitory concentrations (MIC) as low as 0.75 μg/mL against MRSA and vancomycin-resistant Enterococci (VRE). nih.gov These findings underscore the potential of the quinoline framework as a basis for developing new antibiotics to combat drug-resistant pathogens. nih.gov

Table 1: Antibacterial Activity of a Potent Quinoline-2-one Derivative (Compound 6c)

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 |

| Vancomycin-resistant Enterococci faecalis (VRE) | 0.75 |

| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 |

Data sourced from a study on quinoline-2-one derivatives, a class structurally related to quinoline-2-carboxamides. nih.gov

A primary mechanism for the antibacterial action of many quinoline-based compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase (GyrB subunit) and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial survival as they manage DNA topology during replication, repair, and transcription. nih.gov The GyrB subunit, in particular, has an ATPase domain that provides the energy for DNA supercoiling and is a promising target for new antibiotics that could be effective against resistant strains like MRSA. nih.govunivie.ac.at

Although direct enzymatic inhibition data for this compound is not widely available, related compounds have been explicitly designed and proven to be inhibitors of these enzymes. nih.gov For instance, certain quinoline-2-one Schiff-base hybrids have demonstrated potent inhibitory activity against E. coli DNA gyrase and topoisomerase IV. nih.gov In one study, the most active compounds, 6l and 6c, showed IC₅₀ values of 327 nM and 280 nM, respectively, against E. coli DNA gyrase. nih.gov This inhibitory action disrupts essential DNA processes, leading to bacterial cell death. The discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel GyrB inhibitors further validates this mechanism as a key strategy for developing new quinoline-based antibacterial agents. nih.govunivie.ac.at

Antiviral Efficacy (e.g., HIV-1, SARS-CoV-2)

The quinoline core is present in several compounds investigated for antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govnews-medical.net The mechanism often involves targeting host or viral enzymes essential for viral replication.

In the context of HIV-1, a series of 6-aminoquinolone compounds were evaluated for their ability to inhibit viral replication. nih.gov One derivative, bearing a methyl substituent at the N-1 position, was found to be the most active, with an EC₅₀ value of 0.1 μM. nih.gov The study suggested that these active quinolone derivatives interact efficiently with the viral trans-activation response (TAR) RNA element, indicating a nucleic acid-targeted mechanism of action. nih.gov

For SARS-CoV-2, research has focused on quinoline derivatives as potential inhibitors of viral enzymes. A recent study detailed the design of quinoline-based inhibitors targeting the SARS-CoV-2 papain-like protease (PLpro), an enzyme critical for viral replication and immune evasion. news-medical.netresearchgate.net The lead compound from this research, Jun13296, demonstrated potent antiviral and anti-inflammatory effects in preclinical models, highlighting the promise of quinoline structures as oral antiviral candidates for COVID-19. news-medical.netresearchgate.net Other studies have also shown that new quinoline-based compounds can exert anti-SARS-CoV-2 activity with EC₅₀ values comparable to or better than the reference drug chloroquine (B1663885) in cell culture models. nih.gov

The antiviral and anticancer effects of some quinoline derivatives are linked to their ability to modulate host cell epigenetic machinery, particularly histone deacetylases (HDACs). nih.govfrontiersin.org HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and altered gene expression. nih.gov Inhibition of HDACs has become a significant therapeutic strategy in cancer treatment. frontiersin.org

Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors, with some showing selectivity for specific HDAC isoforms like HDAC3. frontiersin.org Furthermore, the activity of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which is exploited by HIV-1 to enhance its own transcription, can be influenced by the cellular acetylation state regulated by HDACs. Strong intracellular signals and treatment with small molecules like HDAC inhibitors can trigger the release of P-TEFb, a key factor in viral transcription, from its inactive state. nih.gov This connection suggests that by modulating HDACs, quinoline-carboxamides could indirectly affect viral replication pathways.

The Positive Transcription Elongation Factor b (P-TEFb) is a critical host cell factor required for the efficient transcription of many eukaryotic genes and is hijacked by viruses like HIV-1. nih.gov P-TEFb phosphorylates RNA Polymerase II, allowing it to transition from promoter-proximal pausing to productive elongation. nih.gov In cells, a significant portion of P-TEFb is held in an inactive state within the 7SK snRNP complex. nih.gov

The release of P-TEFb from this inhibitory complex is a key regulatory step and can be induced by various cellular stresses and small molecules, including HDAC inhibitors. nih.gov By inhibiting HDACs, certain compounds can perturb the cellular environment and trigger the release of active P-TEFb. While this can enhance HIV-1 transcription, specific inhibitors that target other components of the transcription machinery can have a suppressive effect. The complex interplay between HDACs and P-TEFb regulation represents a sophisticated mechanism through which quinoline-based compounds could exert their antiviral effects. nih.gov

Anticancer Biological Activities

The quinoline ring is a privileged scaffold in medicinal chemistry, and numerous quinoline-carboxamide derivatives have been developed and evaluated for their anticancer properties. nih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and other enzymes vital for cancer cell survival and proliferation. nih.govmdpi.com

A comprehensive review of quinoline and quinolone carboxamides highlighted several derivatives as potent anticancer agents. nih.gov The mechanisms identified included inhibition of topoisomerase, protein kinases, and human dihydroorotate (B8406146) dehydrogenase. nih.gov Another study focused on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which were designed as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer cell growth and survival pathways. mdpi.com One derivative from this series showed significant inhibitory activity against human colon cancer cell lines with an IC₅₀ value of 13 µM. mdpi.com Similarly, research into N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides identified a lead compound that was active against breast, colon, and liver cancer cell lines. researchgate.net

The antiproliferative activity of these compounds is often evaluated across a panel of cancer cell lines, with IC₅₀ values indicating their potency. The data below illustrates the cytotoxic potential of a representative quinoline-carboxamide derivative.

Table 2: In Vitro Cytotoxicity of a Quinolone-Carboxamide Derivative (Compound 16)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| Caco-2 | Human Epithelial Colorectal Adenocarcinoma | 13 |

| HCT-116 | Human Colon Cancer | 240.2 |

Data from a study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides. mdpi.com

Cytotoxicity and Antiproliferative Effects in Diverse Cancer Cell Lines

However, studies on related quinoline carboxamide derivatives have demonstrated significant antiproliferative activity. For instance, certain quinoline-2-carboxamide (B1208818) derivatives have shown notable activity against various cancer cell lines. researchgate.net The anticancer activity of these compounds is often influenced by the nature and position of substituents on the quinoline ring and the carboxamide nitrogen. nih.gov

Interactive Table: Cytotoxicity of Selected Quinoline Carboxamide Derivatives (Illustrative) Note: Data for the specific compound this compound is not available. The following table illustrates the kind of data available for other related compounds.

| Compound/Derivative | Cell Line | IC50 (µM) | Source |

| Quinoline-3-carboxamide (B1254982) derivative | MCF-7 | 2.61 (furan derivative) | africaresearchconnects.com |

| Quinoline-3-carboxamide derivative | MCF-7 | 0.49 (thiophene derivative) | africaresearchconnects.com |

| 6-chloroquinolone derivative (10i) | HepG2 | Not specified | nih.gov |

| 2-thioxobenzo[g]quinazoline (13) | MCF-7 | 8.8 ± 0.5 | mdpi.com |

| 2-thioxobenzo[g]quinazoline (13) | HepG2 | 26.0 ± 2.5 | mdpi.com |

Elucidation of Molecular Mechanisms in Cancer Therapeutics

The molecular mechanisms underlying the anticancer effects of quinoline carboxamides are multifaceted. While specific mechanistic data for This compound is not detailed in the available literature, research on analogous compounds provides insight into the potential pathways through which it might exert its activity.

Apoptosis Induction Pathways

Many quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. nih.govnih.gov This can be triggered through various mechanisms, including the activation of caspases, which are key effector enzymes in the apoptotic cascade. researchgate.net For example, certain 6-cinnamamido-quinoline-4-carboxamide derivatives have been shown to induce apoptosis, as evidenced by the cleavage of caspase-9 and poly(ADP-ribose) polymerase (PARP). nih.gov Similarly, some quinolone-3-carboxamide derivatives have been found to induce apoptosis in HepG2 cancer cells. nih.gov The induction of apoptosis by these compounds can be linked to the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net

Cell Cycle Arrest in Specific Phases (G1/S, G2/M)

Quinoline derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at specific phases. nih.gov This prevents the cells from dividing and growing. For instance, certain quinazoline (B50416) sulfonamide derivatives have been shown to cause cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov Other studies have reported that some quinoline derivatives can induce cell cycle arrest in the S phase. researchgate.net The specific phase of cell cycle arrest can depend on the chemical structure of the compound and the type of cancer cell.

Inhibition of Key Protein Kinases (e.g., VEGFR-2, IGF-1R, EGFR)

A significant mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. nih.gov Vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) are two such kinases that are often targeted. nih.govsemanticscholar.org Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that tumors need to grow. mdpi.comsemanticscholar.org Several quinoline-3-carboxamides (B1200007) and quinazoline derivatives have been developed as potent inhibitors of EGFR and VEGFR-2. africaresearchconnects.comnih.gov The inhibitory activity of these compounds is often sensitive to the substitution pattern on the quinoline ring. nih.gov

Interference with DNA Replication and Repair Mechanisms (e.g., DNA Intercalation, Topoisomerase Inhibition, G-quadruplex Stabilization)

Quinoline derivatives can also target DNA, interfering with its replication and repair. nih.gov Some quinoline compounds act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.govmdpi.com This can disrupt DNA replication and transcription. Another important mechanism is the inhibition of topoisomerases, enzymes that are essential for resolving topological problems in DNA during replication. nih.govnih.gov Several quinoline and quinolone carboxamides have been identified as topoisomerase inhibitors. nih.gov

Furthermore, certain quinoline derivatives can stabilize G-quadruplex structures. mdpi.comresearchgate.net These are non-canonical four-stranded DNA structures that can form in guanine-rich regions of the genome, such as in telomeres and the promoter regions of oncogenes. mdpi.comnih.gov Stabilization of G-quadruplexes can inhibit the activity of telomerase and the transcription of oncogenes, leading to anticancer effects. yizimg.com

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB Activation Inhibition)

Chronic inflammation is a known driver of cancer development. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. Some studies have shown that certain compounds can exert their anticancer effects by inhibiting the NF-κB signaling pathway. nih.govmdpi.com While direct evidence for This compound is lacking, the modulation of inflammatory pathways represents a potential mechanism of action for quinoline-based compounds.

Anti-inflammatory and Analgesic Research

No studies were identified that investigated the anti-inflammatory or analgesic properties of this compound. While research on other quinoline-based structures has shown such activities, these findings cannot be attributed to the specific compound . alliedacademies.orgnih.govabacademies.org

Other Emerging Biological Activities and Interactions

Antioxidant Activity and Oxidative Stress Modulation

There is no available data from studies assessing the antioxidant potential or the ability of this compound to modulate oxidative stress. Investigations into other hydroxyquinoline derivatives have shown antioxidant effects, but this cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Enzyme Inhibition Profiles (Beyond Kinases and Topoisomerases)

No research was found that profiled the inhibitory effects of this compound on enzymes other than kinases and topoisomerases. Studies on different quinoline carboxamides have reported inhibition of enzymes like carbonic anhydrase, but no such data exists for the specified compound. researchgate.net

Protein Binding Interactions (e.g., Human Serum Albumin)

There are no published studies that characterize the binding interactions of this compound with proteins such as human serum albumin.

Future Perspectives and Unexplored Research Avenues

Development of Multi-Targeted Quinoline (B57606) Carboxamide Therapeutics

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has spurred a shift from the traditional "one target, one drug" paradigm to the development of multi-targeted therapeutics that can modulate several key proteins or pathways simultaneously. The quinoline carboxamide framework is well-suited for this approach.

Future research on 6-Hydroxy-N-methylquinoline-2-carboxamide could focus on designing derivatives that act on multiple, disease-relevant targets. For instance, by strategic modification of the quinoline core and the carboxamide substituent, it may be possible to create analogues that inhibit both protein kinases and other crucial cellular enzymes. Studies on related quinoline derivatives have demonstrated the feasibility of this approach, with some compounds showing dual inhibitory activity against targets like cholinesterases and monoamine oxidases for potential application in Alzheimer's disease. mdpi.com The development of such multi-targeted agents could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Identification of Novel Biological Targets for Quinoline Carboxamides

The versatility of the quinoline carboxamide scaffold suggests that its therapeutic potential is not limited to currently known targets. A significant area of future research will be the identification of novel biological targets for this compound and its derivatives. Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, can be a powerful tool in this endeavor.

Recent studies on other quinoline carboxamides have revealed unexpected biological activities. For example, certain derivatives have been found to inhibit photosynthetic electron transport, suggesting potential applications as herbicides. nih.govnih.gov Others have shown activity against the translocator protein (TSPO), a target for neuroimaging and therapy. researchgate.net A systematic investigation of this compound against a diverse range of biological assays could uncover entirely new therapeutic applications.

Table 1: Illustrative Biological Activities of Various Quinoline Carboxamide Derivatives

| Derivative Class | Biological Target/Activity | Potential Application | Reference |

| Quinoline-3-carboxamides (B1200007) | Epidermal Growth Factor Receptor (EGFR) | Anticancer | sci-hub.se |

| Quinoline-4-carboxamides | Plasmodium falciparum elongation factor 2 (PfEF2) | Antimalarial | nih.gov |

| Iodinated Quinoline-2-carboxamides | Translocator Protein (TSPO) | Neuroimaging | researchgate.net |

| Quinoline-6-carboxamides | P2X7 Receptor Antagonist | Anticancer, Anti-inflammatory | nih.gov |

| Quinoline-2-carboxamides | Photosynthetic Electron Transport | Herbicidal | nih.govnih.gov |

| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | Anticancer | nih.gov |

This table is for illustrative purposes and showcases the diversity of targets for the broader quinoline carboxamide class, suggesting potential areas of investigation for this compound.

Advanced Computational Modeling for Predictive Activity and Selectivity

Computational modeling and in silico screening are indispensable tools in modern drug discovery. For this compound, these methods can be employed to predict its binding affinity and selectivity for various biological targets. Molecular docking studies can elucidate the potential interactions of the compound with the active sites of enzymes, while quantitative structure-activity relationship (QSAR) models can help in designing derivatives with improved potency and pharmacokinetic properties. nih.gov

Advanced computational techniques, such as molecular dynamics simulations, can provide insights into the dynamic behavior of the compound when bound to its target, offering a more nuanced understanding of its mechanism of action. These predictive models can significantly streamline the drug discovery process, reducing the time and cost associated with synthesizing and testing new compounds.

Exploration of Innovative Synthetic Methodologies and Process Optimization

The development of efficient and scalable synthetic routes is crucial for the therapeutic application of any compound. While general methods for the synthesis of quinoline carboxamides exist, such as the Friedländer annulation and the Doebner-von Miller reaction, there is always room for innovation. researchgate.net Future research could focus on developing novel, more environmentally friendly, and cost-effective methods for the synthesis of this compound.

This could involve the use of novel catalysts, microwave-assisted synthesis, or flow chemistry techniques. nih.gov Furthermore, the optimization of existing synthetic processes to improve yields and reduce the number of reaction steps will be essential for the large-scale production of this compound and its derivatives for further investigation and potential clinical development.

Broader Therapeutic Applications Beyond Current Scope

The known biological activities of quinoline carboxamides span a wide range, including anticancer, nih.govsci-hub.senih.gov antimicrobial, nih.gov antiviral, nih.gov and anti-inflammatory properties. However, the therapeutic potential of this compound may extend beyond these areas.

Future investigations could explore its efficacy in other disease contexts, such as metabolic disorders, cardiovascular diseases, and rare genetic conditions. The structural features of the quinoline ring and the carboxamide group could allow for interactions with a diverse range of biological macromolecules, opening up new therapeutic possibilities. A comprehensive screening of the compound in various disease models will be key to unlocking its full therapeutic potential.

Q & A

Q. What are the common synthetic routes for 6-Hydroxy-N-methylquinoline-2-carboxamide and its analogs?

- Methodological Answer : The synthesis of quinoline-carboxamide derivatives typically involves coupling reactions. For example, amide bond formation can be achieved using hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) as a coupling agent and triethylamine (TEA) as a base. A standard protocol involves mixing 1 mol of the carboxylic acid precursor (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid) with 1.5 mol of the amine (e.g., methylamine), 1.1 mol of HBTU, and TEA in a solvent like DMF. The reaction proceeds at 0°C for 12 hours, yielding the carboxamide product after purification . Key Considerations :

- Optimize stoichiometry to minimize side products.

- Use TLC or HPLC to monitor reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the quinoline core and substituent positions. For example, hydroxyl protons typically appear as broad singlets (~10–12 ppm), while methyl groups resonate at ~2.5–3.5 ppm. Aromatic protons in the quinoline ring show splitting patterns dependent on substitution .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For analogs, a molecular ion peak at m/z 202.21 (CHNO) has been reported for similar carboxamides .

- Melting Point Analysis : Used to assess purity (e.g., 250°C for 2-methylquinoline-6-carboxylic acid analogs) .

Advanced Research Questions

Q. How can structural contradictions in NMR data of quinoline-carboxamide derivatives be resolved?

- Methodological Answer : Overlapping signals in H NMR (e.g., aromatic protons) can be resolved using 2D techniques:

- COSY : Identifies coupling between adjacent protons.

- HSQC : Correlates H and C shifts to assign substituent positions.

For example, in 2-hydroxy-6-methoxyquinoline-4-carboxylic acid, the hydroxyl group at position 2 and methoxy at position 6 were confirmed via C DEPT-135 and HSQC . Contradictions in data may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria .

Q. What methodological strategies optimize the yield of this compound under varying reaction conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters like solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and coupling agents (HBTU vs. EDCI). For example, HBTU in DMF at 0°C improved yields (75–85%) for quinoline-4-carboxamides compared to EDCI (60–70%) .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, enhancing efficiency .

- Protection/Deprotection : Protect the hydroxyl group (e.g., using TBSCl) during coupling to prevent side reactions .

Q. How do substituent positions (e.g., hydroxyl, methyl, carboxamide) influence the biological activity of quinoline derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies involve systematic modifications:

- Hydroxyl at Position 6 : Enhances hydrogen bonding with biological targets (e.g., antimicrobial activity in 4-hydroxy-2-methylquinoline-6-carboxamide analogs) .

- Methyl Group at N-position : Increases lipophilicity, improving membrane permeability. For example, N-methylation in 6-amino-2-methylquinoline-4-carboxylic acid analogs boosted MIC values against E. coli by 2-fold .

- Carboxamide at Position 2 : Critical for target binding; replacing it with ester groups reduced anticancer activity in vitro .

Contradictions and Limitations

- Synthetic Yield Variability : Discrepancies in yields (e.g., 60–85%) may arise from trace moisture in solvents or incomplete activation of carboxylic acids .

- Biological Activity : Some analogs show higher potency against Gram-negative vs. Gram-positive bacteria, possibly due to outer membrane permeability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.